![molecular formula C14H13NaO3 B1676954 Naproxen sodium CAS No. 26159-34-2](/img/structure/B1676954.png)
Naproxen sodium
Overview
Description
Naproxen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It works by reducing hormones that cause inflammation and pain in the body . The sodium salt of naproxen has been developed as a more rapidly absorbed formulation of naproxen .
Synthesis Analysis
The synthesis of Naproxen has been a subject of research for over 50 years. Novel practical and asymmetric approaches are still being developed for their synthesis . This endeavor has enabled access to more potent and selective derivatives from the key frameworks of ibuprofen and naproxen .
Molecular Structure Analysis
The molecular formula of this compound is C14H13NaO3 . It features a unique combination of a carboxylic acid moiety and a naphthyl group, which contribute to its anti-inflammatory and analgesic effects .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.24 g/mol . It is soluble in water (70 mg/mL) and ethanol (10 mg/mL) .
Scientific Research Applications
Migraine Prophylaxis
Naproxen sodium, recognized for its potent inhibition of prostaglandin biosynthesis and platelet aggregation, has demonstrated efficacy in migraine prevention. A study highlighted its success in reducing severe headaches, nausea, vomiting, and the duration of headaches in patients undergoing treatment, establishing it as a first-choice medication for migraine prophylaxis (Welch, Ellis, & Keenan, 1985).
Impact on Erythrocyte Membrane Blebbing
Research on this compound's eryptotic effects reveals its capability to induce oxidative stress, leading to erythrocyte death through membrane blebbing at therapeutic doses. This process underscores the drug's potential impact beyond its anti-inflammatory properties, opening avenues for understanding cell death mechanisms (Ilyas et al., 2020).
Pure Menstrual Migraine (PMM) Prophylaxis
In the realm of PMM, this compound has shown significant biological and clinical effects, reducing the frequency, duration, and intensity of attacks. This application offers a promising avenue for targeted migraine management, particularly for women experiencing migraines in correlation with their menstrual cycle (Allais et al., 2007).
Nanoparticle Delivery Systems
This compound's formulation into nanoparticles presents an innovative approach to enhancing drug delivery. By employing desolvation techniques, researchers have developed nanoparticles that exhibit sustained drug release, showcasing the potential for improved therapeutic outcomes in pain and inflammation management (Syed & Sailaja, 2019).
Environmental Impact and Remediation
Investigations into the environmental presence of this compound highlight its stability in aquatic ecosystems and the potential oxidative stress and genotoxicity it can induce in aquatic organisms. Such findings emphasize the need for effective wastewater treatment strategies to mitigate the drug's environmental impact (Lucero et al., 2015).
Mechanism of Action
Target of Action
Naproxen sodium, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, chemicals that are produced at sites of injury or damage and cause pain and inflammation .
Mode of Action
this compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
this compound is rapidly and completely absorbed from the gastrointestinal tract, with an in vivo bioavailability of 95% . The elimination half-life of naproxen ranges from 12 to 17 hours . Steady-state levels of naproxen are reached in 4 to 5 days, and the degree of naproxen accumulation is consistent with this half-life .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the redness, heat, swelling, and pain that are characteristic of inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound has been detected in all types of water, including drinking water and groundwater . Although the concentrations observed are low, long-term exposure to this compound can have a negative effect on non-target organisms, especially when this compound is mixed with other drugs . Furthermore, this compound can be expected to be slowly degraded in the environment .
Safety and Hazards
Naproxen Sodium may raise the risk of having a heart attack or stroke, especially in people who already have heart disease or in people who use this medicine for a longer time . It may also cause bleeding in the stomach or intestines . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Future Directions
properties
IUPAC Name |
sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBRNDSHEYLDJV-FVGYRXGTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045576 | |
Record name | Naproxen sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26159-34-2 | |
Record name | Naproxen sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naproxen sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (-)-2-(6-methoxy-2-naphthyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROXEN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TN87S3A3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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